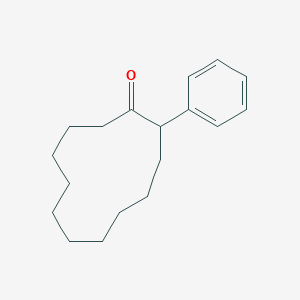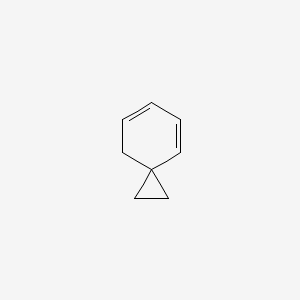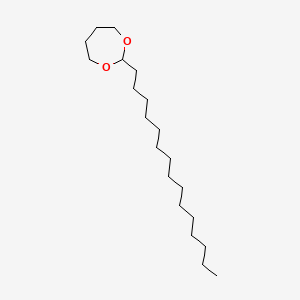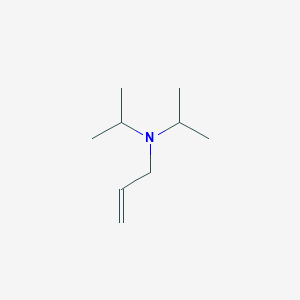
2-Propen-1-amine, N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N,N-bis(1-methylethyl)-, also known by its CAS number 44898-60-4, is an organic compound with the molecular formula C9H19N . This compound belongs to the class of amines, specifically tertiary amines, due to the presence of three alkyl groups attached to the nitrogen atom . It is characterized by its unique structure, which includes a propenyl group and two isopropyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis(1-methylethyl)- typically involves the alkylation of a primary amine with appropriate alkyl halides. One common method is the reaction of allylamine with isopropyl halides under basic conditions to form the desired tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce simpler amines .
Applications De Recherche Scientifique
2-Propen-1-amine, N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of a propenyl group.
Diallylamine: Contains two allyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen .
Uniqueness
2-Propen-1-amine, N,N-bis(1-methylethyl)- is unique due to its specific combination of a propenyl group and two isopropyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
44898-60-4 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-propan-2-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-10(8(2)3)9(4)5/h6,8-9H,1,7H2,2-5H3 |
Clé InChI |
WRLBVBBEFRWHHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


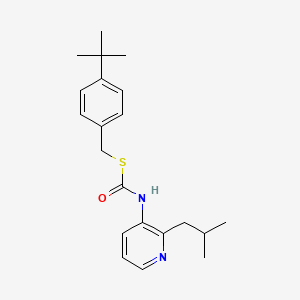
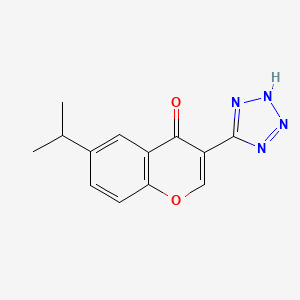

![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
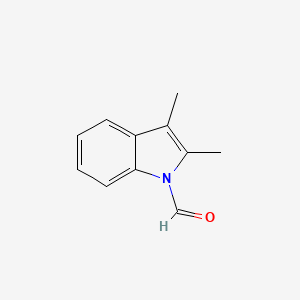
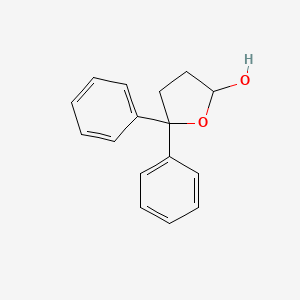
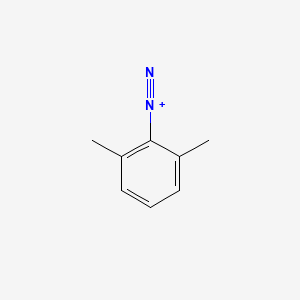
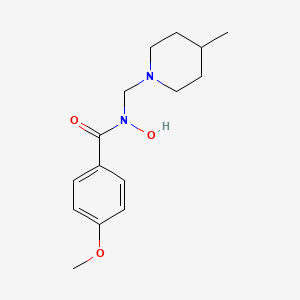
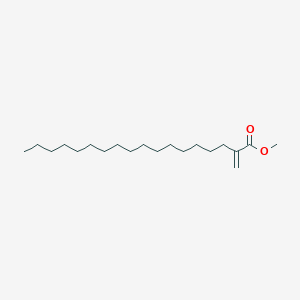
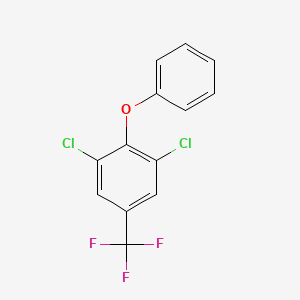
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
